N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide
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Overview
Description
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is a compound characterized by the presence of an isoindoline nucleus and a benzamide group. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and benzamide group play crucial roles in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide include other isoindoline-1,3-dione derivatives, such as:
- N-isoindoline-1,3-dione
- N-benzyl-2-(hydroxymethyl)benzamide
Uniqueness
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a benzamide group makes it a versatile compound with diverse applications .
Properties
CAS No. |
63186-16-3 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(3-hydroxy-2H-isoindol-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(20)18-14/h1-10,18,20H |
InChI Key |
HEPAXQQLOYQRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=CC2=C3C=CC=CC3=C(N2)O |
Origin of Product |
United States |
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